molecular formula C9H16N2S B6210405 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile CAS No. 1603249-42-8

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile

Katalognummer: B6210405
CAS-Nummer: 1603249-42-8
Molekulargewicht: 184.30 g/mol
InChI-Schlüssel: AZJHPGBSJZQULH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2S and a molecular weight of 184.31 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, alcohols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and nitrile group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,2-dimethylmorpholin-4-yl)propanenitrile: Similar structure but with an oxygen atom instead of sulfur.

    3-(2,2-dimethylpiperidin-4-yl)propanenitrile: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

1603249-42-8

Molekularformel

C9H16N2S

Molekulargewicht

184.30 g/mol

IUPAC-Name

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile

InChI

InChI=1S/C9H16N2S/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3,5-8H2,1-2H3

InChI-Schlüssel

AZJHPGBSJZQULH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCS1)CCC#N)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.